2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol
Description
Suzuki-Miyaura Cross-Coupling
The compound serves as a stable pyrazole-bearing coupling partner. Its pinacol boronate group enables efficient transmetalation with palladium catalysts, forming carbon-carbon bonds in heterocyclic systems. For example, it has been used to synthesize trifluoromethyl-substituted biaryls for pharmaceutical applications.
Pharmaceutical Intermediate
It is a key building block for:
Material Science
The ethanol moiety facilitates functionalization in polymer-supported catalysts, enhancing recyclability in cross-coupling reactions.
Scope and Objectives of the Review
This review focuses on:
- Synthetic Methodologies : Comparing routes such as palladium-catalyzed borylation vs. multi-step cyclization.
- Structural Analysis : Crystallographic data and computational descriptors (e.g., TPSA = 56.51 Ų, LogP = 0.17).
- Applications : Role in synthesizing bioactive molecules and functional materials.
Excluded topics include toxicological profiles and industrial-scale production protocols, as per the requirements.
Structural Highlights
$$
\text{Chemical Structure: } \ce{C11H19BN2O3} \
\text{Key Functional Groups: } \text{Boronate ester (B-O), pyrazole (N-N), hydroxyl (-OH)}
$$
The boronate ester group (blue) enables cross-coupling, while the hydroxyl group (red) permits further derivatization.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)9-7-13-14(8-9)5-6-15/h7-8,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHDAUWYRNEWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671779 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040377-08-9 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Alkylation Protocol
A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous DMF is treated with sodium hydride (1.2 equiv) at 0°C to deprotonate the pyrazole. After 30 minutes, 2-bromoethanol (1.1 equiv) is added dropwise, and the reaction is warmed to ambient temperature for 12–16 hours. Workup involves quenching with ice-cold aqueous ammonium chloride, extraction with ethyl acetate, and purification via silica gel chromatography (hexanes:ethyl acetate, 3:1). Yields typically range from 65% to 78%, with purity >95% confirmed by HPLC.
Key Considerations:
-
Solvent Choice : DMF maximizes solubility of both reactants but requires stringent anhydrous conditions to prevent hydrolysis of the boronic ester.
-
Base Optimization : NaH outperforms K₂CO₃ or Cs₂CO₃ in minimizing side reactions, such as dehalogenation of 2-bromoethanol.
Protection-Deprotection Strategies for Hydroxyl Group Stability
To circumvent hydroxyl group interference during alkylation, temporary protection using silyl ethers is employed.
Trimethylsilyl (TMS) Protection
The ethanol hydroxyl is protected with chlorotrimethylsilane (1.5 equiv) in the presence of imidazole (2.0 equiv) in DCM. The protected 2-(trimethylsilyloxy)ethyl bromide is then reacted with the pyrazole boronic ester under standard alkylation conditions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF, 1.0 equiv) in THF, restoring the free hydroxyl group. This method improves yields to 82–85% by reducing polar byproducts.
Palladium-Catalyzed Coupling Approaches
While less common, Suzuki-Miyaura coupling has been explored for constructing the pyrazole core post-functionalization.
Boronation of Pre-Functionalized Pyrazoles
4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole is reacted with bis(pinacolato)diboron (1.1 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 90°C. After 12 hours, the crude product is purified via recrystallization (ethanol/water) to yield the target compound in 70–75% yield.
Advantages:
-
Functional Group Tolerance : Compatible with sensitive hydroxyl groups without additional protection.
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Scalability : Demonstrated at multi-gram scales in patent literature.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the dioxaborolane group.
Substitution: The boron atom in the dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified pyrazole derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Pharmaceutical Development
Key Insights:
- This compound is utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that enhance drug efficacy and reduce side effects.
- Research has shown that derivatives of this compound can target specific biological pathways effectively, making it a valuable tool in the development of therapeutics for various diseases .
Case Study Example:
A study demonstrated the synthesis of a new class of anti-cancer agents using this compound as a precursor. The resulting drugs exhibited improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Agricultural Chemistry
Key Insights:
- The compound serves as an important intermediate in the formulation of agrochemicals. It aids in creating more effective pesticides and herbicides that are environmentally friendly.
- Its boron-containing structure contributes to the stability and efficiency of formulations .
Case Study Example:
In agricultural trials, formulations containing this compound showed enhanced pest resistance and reduced environmental impact compared to traditional agrochemicals. This has led to increased interest in its application for sustainable farming practices .
Material Science
Key Insights:
- Researchers are exploring the potential of this compound in developing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.
- The incorporation of boron compounds into material science is gaining traction due to their unique properties .
Case Study Example:
A recent project focused on creating a polymer blend that incorporates this compound, resulting in materials with superior mechanical properties and resistance to UV degradation. This innovation could lead to longer-lasting materials for various applications .
Organic Synthesis
Key Insights:
- The compound acts as a versatile building block in organic synthesis. It facilitates the formation of complex molecules more efficiently than traditional methods.
- Its ability to participate in cross-coupling reactions makes it highly valuable for synthesizing diverse organic compounds .
Case Study Example:
An innovative synthetic route utilizing this compound allowed chemists to produce complex natural products with fewer steps and higher yields compared to conventional methods .
Analytical Chemistry
Key Insights:
- In analytical chemistry, this compound enhances the sensitivity and specificity of detection methods for various analytes.
- Its unique chemical properties allow it to be used in chromatography and other analytical techniques .
Case Study Example:
A study reported the use of this compound in developing a new chromatographic method that significantly improved the detection limits for certain pharmaceuticals in environmental samples .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other elements, making it a versatile intermediate in organic synthesis. In biological systems, boron-containing compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Key Observations :
- Solubility: The ethanol substituent in the target compound improves aqueous solubility compared to analogs with longer alkyl chains (e.g., propan-1-ol) or fluorinated groups .
- Reactivity: Steric hindrance from branched alcohols (e.g., 2-methylpropan-2-ol) slows cross-coupling kinetics, whereas the linear ethanol group balances reactivity and accessibility .
- Applications : Fluorinated derivatives (e.g., trifluoromethylphenyl) are preferred in medicinal chemistry for metabolic stability, while dimethoxyethyl analogs are suited for materials science due to their solubility profile .
Biological Activity
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring and a dioxaborolane moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 270.09 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀B₂N₂O₃ |
| Molecular Weight | 270.09 g/mol |
| CAS Number | 45788855 |
| Appearance | White to off-white powder |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar pyrazole derivatives show effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial activity of pyrazole-based compounds, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for several tested compounds at varying concentrations:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| Pseudomonas aeruginosa | 12 | |
| Candida albicans | 14 |
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
The mechanism by which pyrazole derivatives exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of essential cellular processes. The dioxaborolane component may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets .
Additional Biological Activities
Beyond antimicrobial properties, pyrazole derivatives have been explored for their anti-inflammatory and analgesic activities. Research indicates that these compounds can inhibit specific inflammatory pathways and are being studied for potential use in treating conditions such as arthritis .
Q & A
Q. What is the optimal synthetic route for 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be tailored for reproducibility?
Methodology : The compound can be synthesized via refluxing intermediates in ethanol with catalysts or bases. For example:
- Hydrazine coupling : React a boronate-containing precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with ethanol derivatives under reflux in ethanol or methanol (2–12 hours). Triethylamine or acetic acid may enhance yield .
- Purification : Recrystallize using DMF-EtOH (1:1) or column chromatography for higher purity (>97%) .
Q. Key Variables :
| Variable | Condition Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol, Methanol, DMF | Ethanol favors cyclization |
| Reaction Time | 2–12 hours | Longer time improves purity |
| Catalyst | Triethylamine, Acetic Acid | Acidic conditions stabilize intermediates |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodology :
- NMR : Use H and C NMR to confirm the pyrazole ring, boronate group, and ethanol moiety. B NMR can verify boronate integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] = 307.2 g/mol).
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. Data Interpretation :
Q. How should researchers handle stability and storage to prevent decomposition?
Methodology :
- Storage : Keep at –20°C in airtight, amber vials under inert gas (N or Ar). The boronate group is sensitive to moisture and oxygen .
- Stability Tests : Monitor via TLC or HPLC over 1–2 weeks under varying conditions (humid vs. dry) .
Advanced Research Questions
Q. What is the mechanistic role of the boronate group in Suzuki-Miyaura cross-coupling reactions, and how can catalytic efficiency be optimized?
Methodology :
- Mechanistic Insight : The boronate acts as a transmetalation agent. Use Pd(PPh) or PdCl(dppf) as catalysts in THF/HO. Monitor reaction progress via B NMR to track boronate conversion .
- Optimization Table :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Pd Catalyst Loading | 1–5 mol% | Higher loading accelerates coupling |
| Base | KCO, CsF | CsF enhances solubility |
| Temperature | 60–80°C | Higher temps reduce side products |
Q. How can computational modeling (e.g., DFT) predict electronic properties or reactivity of this compound?
Methodology :
- DFT Studies : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the boronate’s electron-withdrawing effects .
- Docking Simulations : Use AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes in antibacterial studies) .
Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
